molecular formula C7H2Cl3F3 B1530115 1,2,3-Trifluoro-5-(trichloromethyl)benzene CAS No. 1936179-69-9

1,2,3-Trifluoro-5-(trichloromethyl)benzene

Cat. No.: B1530115
CAS No.: 1936179-69-9
M. Wt: 249.4 g/mol
InChI Key: GJPBJWXFUPBWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Classification

1,2,3-Trifluoro-5-(trichloromethyl)benzene (CAS 1936179-69-9) is a polyhalogenated aromatic compound with the molecular formula $$ \text{C}7\text{H}2\text{Cl}3\text{F}3 $$ and a molecular weight of 249.45 g/mol. Its IUPAC name reflects the substitution pattern: three fluorine atoms occupy positions 1, 2, and 3 on the benzene ring, while a trichloromethyl group ($$-\text{CCl}_3$$) is attached at position 5 (Figure 1).

Synonyms include 3,4,5-trifluorobenzotrichloride and this compound. The compound belongs to the broader class of halogenated toluenes, where simultaneous fluorination and chlorination introduce distinct electronic effects. The trichloromethyl group is a strong electron-withdrawing substituent, while fluorine atoms exert both inductive (-I) and mesomeric (+M) effects, creating a polarized aromatic system.

Property Value
Molecular Formula $$ \text{C}7\text{H}2\text{Cl}3\text{F}3 $$
Molecular Weight 249.45 g/mol
CAS Number 1936179-69-9
Substituent Positions 1,2,3-F; 5-CCl$$_3$$
Key Synonyms 3,4,5-Trifluorobenzotrichloride

Structural Features :

  • The benzene ring’s symmetry is disrupted by the asymmetric substitution pattern.
  • The trichloromethyl group induces steric hindrance, while fluorine’s small atomic radius minimizes steric effects.
  • Resonance effects from fluorine partially offset the electron-withdrawing nature of $$-\text{CCl}_3$$, creating a unique electronic landscape for reactivity.

Historical Context of Fluorinated and Chlorinated Aromatics

The synthesis of halogenated aromatics dates to the 19th century. Key milestones include:

  • 1898 : Frédéric Swarts demonstrated the fluorination of benzotrichloride ($$ \text{C}6\text{H}5\text{CCl}3 $$) using $$ \text{SbF}3 $$, yielding benzotrifluoride ($$ \text{C}6\text{H}5\text{CF}_3 $$). This marked the first systematic approach to synthesizing aryl trifluoromethyl compounds.
  • 1930s : Industrial demand for fluorinated aromatics surged, driven by their stability in uranium hexafluoride ($$ \text{UF}_6 $$) processing during the Manhattan Project.
  • 1950s–1970s : Advances in electrophilic fluorination (e.g., Balz–Schiemann reaction) and halogen-exchange methodologies enabled precise synthesis of polyhalogenated aromatics.

This compound emerged as a specialty chemical in the late 20th century, leveraging innovations in directed ortho-metalation and catalytic fluorination. Its development reflects the broader trend toward functionalized aromatics for agrochemical and pharmaceutical intermediates.

Position in Halogenated Aromatic Chemistry

This compound occupies a unique niche due to its dual halogenation:

  • Fluorine’s Role :
    • Enhances metabolic stability and lipophilicity in drug design.
    • Modulates electron density, directing electrophilic substitution to specific ring positions.
  • Trichloromethyl Group :
    • Serves as a precursor to carboxylic acids via hydrolysis ($$-\text{CCl}_3 \rightarrow -\text{COOH}$$).
    • Provides a site for nucleophilic substitution or radical reactions.

Comparative Reactivity :

  • vs. Benzotrichloride ($$ \text{C}6\text{H}5\text{CCl}_3 $$) : The fluorine substituents in this compound reduce ring electron density, slowing electrophilic attack compared to non-fluorinated analogs.
  • vs. Fluorobenzene ($$ \text{C}6\text{H}5\text{F} $$) : The trichloromethyl group introduces steric and electronic effects absent in simpler fluorobenzenes, enabling diverse functionalization pathways.

Applications in Research :

  • Synthetic Intermediate : Used in cross-coupling reactions to access biaryl structures.
  • Material Science : Investigated as a monomer for heat-resistant polymers due to its high thermal stability.

Properties

IUPAC Name

1,2,3-trifluoro-5-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F3/c8-7(9,10)3-1-4(11)6(13)5(12)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPBJWXFUPBWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen Transfer Catalysis Using Aluminium Chloride and Acetyl Chloride

One established method involves chlorinating the trifluoromethyl group on trifluoromethylbenzene derivatives using aluminium chloride as a catalyst and acetyl chloride as a chlorinating agent. The process typically proceeds as follows:

  • The reaction mixture containing trifluoromethylbenzene is treated with aluminium chloride and acetyl chloride under controlled temperature conditions.
  • After completion, the mixture is cooled, pressure is released, and the product is washed sequentially with dilute hydrochloric acid and water to remove inorganic impurities.
  • The organic phase is dried and subjected to fractional distillation under reduced pressure to isolate the desired product.

This method yields compounds such as 4,6-difluoro-1-trifluoromethyl-3-trichloromethylbenzene with high purity (~95%) and boiling points around 156°C at 12 mm Hg, indicating efficient separation and product stability.

Reaction of Bis-(trichloromethyl)benzene with Bis-(trifluoromethyl)benzene in the Presence of Lewis Acids

Another prominent approach involves the reaction of 1,3-bis-(trichloromethyl)benzene with 1,3-bis-(trifluoromethyl)benzene catalyzed by Lewis acids such as iron(III) chloride, titanium tetrachloride, aluminium chloride, or antimony pentachloride. The key steps include:

  • Mixing stoichiometric amounts of bis-(trichloromethyl)benzene and bis-(trifluoromethyl)benzene in a sealed autoclave or flask.
  • Saturating the mixture with hydrogen chloride gas to facilitate halogen exchange and substitution.
  • Heating the mixture at temperatures ranging from 100°C to 150°C for several hours (typically 4-6 hours) with stirring.
  • After reaction completion, the mixture is cooled, catalyst filtered off, and the product purified by fractional distillation under reduced pressure.

Yields of 1-trichloromethyl-3-trifluoromethylbenzene and related compounds vary between 31% to 50%, depending on reaction conditions and catalysts used. For example:

Starting Materials Catalyst Temp (°C) Time (hours) Product Isolated Yield (%) Boiling Point (°C) at Reduced Pressure
1,3-bis-(trichloromethyl)benzene + 1,3-bis-(trifluoromethyl)benzene FeCl3 (25 g) 150 5 1-trichloromethyl-3-trifluoromethylbenzene 31 88–90 (13 mm Hg)
Same as above TiCl4 (2 ml) 100 6 1-trifluoromethyl-3-trichloromethylbenzene 35 (GC analysis) 116 (vacuum)
2-chloro-1,3-bis-(trichloromethyl)benzene + 2-chloro-1,3-bis-(trifluoromethyl)benzene AlCl3 (6 g) 140 5 1-trifluoromethyl-2-chloro-3-trichloromethylbenzene 45 120–123
2-chloro-1,4-bis-(trichloromethyl)benzene + 2-chloro-1,4-bis-(trifluoromethyl)benzene AlCl3 (5 g) 140 4 1-trichloromethyl-2-chloro-4-trifluoromethylbenzene 50 120–122
2,5-dichloro-1,4-bis-(trichloromethyl)benzene + 2,5-dichloro-1,3-bis-(trifluoromethyl)benzene SbCl5 (2 ml) 150 5 1-trichloromethyl-2,5-dichloro-4-trifluoromethylbenzene 36 135–140

This approach allows the selective formation of trifluoro- and trichloromethyl-substituted benzenes with varying halogenation patterns, including the target 1,2,3-trifluoro-5-(trichloromethyl)benzene or its positional isomers.

Hydrogen Chloride Saturation and Catalytic Halogen Exchange

A critical aspect in these syntheses is the use of hydrogen chloride gas to saturate the reaction mixture. This facilitates halogen exchange and stabilizes intermediate species. The presence of Lewis acid catalysts such as aluminium chloride or iron(III) chloride promotes the transfer of chlorine atoms to the trifluoromethyl groups, enabling the formation of trichloromethyl substituents.

The reaction conditions typically involve:

  • Controlled temperature heating (100–150°C)
  • Hydrogen chloride gas bubbling or saturation
  • Stirring for several hours to ensure reaction completion
  • Post-reaction workup including washing with dilute hydrochloric acid and water to remove catalyst residues and inorganic byproducts
  • Drying and vacuum distillation to isolate pure compounds.

Advanced Fluorination and Chlorination Techniques (Research Insights)

Recent research explores the use of novel trifluoromethylating agents and photochemical methods to prepare polychlorinated trifluoromethylbenzenes and their trichloromethyl counterparts. These involve complex transformations such as:

  • Heating chlorinated precursors with fluorinated reagents
  • Photolysis to induce selective halogen loss or rearrangement
  • Use of cesium fluoride and other fluoride sources to cyclize intermediates
  • Chlorine fluoride addition to form highly strained polyhalogenated intermediates

While these advanced methods are more exploratory and less common for bulk synthesis, they provide insight into the molecular structure and reactivity of trifluoro- and trichloromethyl-substituted benzenes, potentially enabling tailored synthesis routes in future.

Summary Table of Preparation Methods

Method Description Key Reagents & Catalysts Conditions Yield Range (%) Notes
Chlorination of trifluoromethylbenzene Aluminium chloride, acetyl chloride Cooling, washing, vacuum distillation High purity (~95%) Well-established, selective chlorination
Reaction of bis-(trichloromethyl)benzene with bis-(trifluoromethyl)benzene FeCl3, TiCl4, AlCl3, SbCl5, HCl gas 100–150°C, 4–6 hours, HCl saturation 31–50 Versatile, allows positional isomers synthesis
Hydrogen chloride saturation with Lewis acid catalysis AlCl3, FeCl3, HCl gas 120–150°C, 2.5–6 hours Moderate to good Essential for halogen exchange and substitution
Photochemical and fluorination advanced methods Fluorinated reagents, CsF, photolysis Variable, research-stage N/A Experimental, insights into structure and reactivity

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trifluoro-5-(trichloromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring .

Scientific Research Applications

1,2,3-Trifluoro-5-(trichloromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,3-Trifluoro-5-(trichloromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing nature of the fluorine and trichloromethyl groups can influence the reactivity of the benzene ring, making it more susceptible to certain types of reactions. In biological systems, the compound’s fluorinated structure can interact with molecular targets such as enzymes and receptors, potentially altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1,2,4-Trifluoro-5-(trichloromethyl)benzene

Structural Differences :

  • 1,2,3-Trifluoro isomer : Fluorines at positions 1, 2, and 3; CCl₃ at position 3.
  • 1,2,4-Trifluoro isomer : Fluorines at positions 1, 2, and 4; CCl₃ at position 5 (CAS 136364-60-8) .

Physicochemical Properties :

Property 1,2,4-Trifluoro-5-(trichloromethyl)benzene Benzotrichloride (C₆H₅CCl₃)
Molecular Formula C₇H₂Cl₃F₃ C₇H₅Cl₃
Molecular Weight 249.45 g/mol 195.47 g/mol
Boiling Point 220.4°C at 760 mmHg 312°C
Density 1.626 g/cm³ 1.38 g/cm³ (liquid)
Reduction Potential (vs SCE) −1.10 ± 0.05 V Not reported

Key Observations :

  • The 1,2,4-isomer exhibits a lower boiling point compared to benzotrichloride, likely due to reduced molecular symmetry and weaker intermolecular forces.
  • Both trifluoro-trichloromethyl derivatives and benzotrichloride share high thermal stability but differ in electrochemical behavior. The trifluoro-substituted compounds show consistent reduction potentials (−1.10 V vs SCE), critical for applications in photo-initiated reactions .

Halogen-Substituted Analogs

1,4-Bis(trichloromethyl)benzene

Structural Feature : Two -CCl₃ groups at positions 1 and 3.
Comparison :

  • Reactivity: Unlike mono-trichloromethyl derivatives, 1,4-bis(trichloromethyl)benzene undergoes photochlorination without requiring solvents or initiators, enabling efficient synthesis of bis(chloroformyl)benzene .
  • Safety Profile: Highly hazardous, causing severe burns and respiratory irritation. Requires stringent handling protocols compared to mono-substituted derivatives .
1,3,5-Trichlorobenzene

Structural Feature : Three chlorine atoms at positions 1, 3, and 4.
Comparison :

  • Applications : Primarily used as a reference material in laboratories, unlike trifluoro-trichloromethyl derivatives, which are tailored for specialized syntheses .
  • Polarity : Lower polarity due to symmetrical Cl substitution, contrasting with the polar -CCl₃ and electron-withdrawing F groups in 1,2,3-trifluoro derivatives.

Electrochemical Behavior

Reduction Potentials:

Compound Reduction Potential (V vs SCE) Basis Set Used in Calculations
1,2,4-Trifluoro-5-(trichloromethyl)benzene −1.10 ± 0.05 B3LYPV1R-KTZVPP
1-Bromo-4,5-difluoro-2-(trichloromethyl)benzene −0.84 B3LYPV1R-6-31+G(d,p) (lower accuracy)
Triazine A and Triazine S (experimental reference) −1.00 N/A

Insights :

  • The trifluoro-trichloromethyl group confers similar redox properties across analogs, making them suitable for electron-transfer-driven reactions.
  • Computational methods (e.g., B3LYP) reliably predict electrochemical behavior, though basis-set selection impacts accuracy .

Biological Activity

1,2,3-Trifluoro-5-(trichloromethyl)benzene is an organic compound with the molecular formula C7H2Cl3F3. It is characterized by the substitution of three hydrogen atoms with fluorine atoms at positions 3, 4, and 5 of the benzene ring, and one hydrogen atom replaced by a trichloromethyl group at position 1. This unique structure imparts specific biological activities and potential applications in various fields including pharmaceuticals and agrochemicals.

  • Molecular Formula : C7H2Cl3F3
  • Molecular Weight : 257.44 g/mol
  • Physical State : Liquid at room temperature
  • Boiling Point : Approximately 116 °C

The biological activity of this compound is largely attributed to its fluorinated structure. The presence of fluorine atoms enhances metabolic stability and can influence the interaction with biological targets such as enzymes and receptors. The electron-withdrawing nature of both the fluorine and trichloromethyl groups increases the reactivity of the compound, making it an interesting candidate for drug development.

Pharmacological Applications

  • Fluorinated Pharmaceuticals : The compound is utilized in the synthesis of fluorinated drugs which often exhibit improved pharmacokinetic properties due to their enhanced stability and bioavailability. For instance, fluorinated compounds have been shown to increase potency in inhibiting various biological pathways .
  • Agrochemicals : Its application extends to agrochemicals where fluorine-containing compounds are known to enhance efficacy against pests and diseases in crops.

Toxicity and Safety

Research indicates that compounds similar to this compound may exhibit toxicity towards certain biological systems. Understanding the toxicological profile is crucial for its safe application in pharmaceuticals and agriculture.

Case Studies

  • Thyroid Toxicity : A study highlighted that fluorinated compounds can inhibit thyroid peroxidase (TPO), leading to potential thyroid hormone dysregulation . This mechanism underscores the importance of assessing the endocrine-disrupting potential of such compounds.
  • Drug Development : Research into FDA-approved drugs containing trifluoromethyl groups has shown that these modifications can significantly enhance drug efficacy. For example, compounds with trifluoromethyl substitutions have been found to improve enzyme inhibition rates compared to their non-fluorinated counterparts .

Comparative Data Table

Compound NameMolecular FormulaBiological ActivityApplications
This compoundC7H2Cl3F3Potential TPO inhibitor; enhances drug potencyPharmaceuticals, Agrochemicals
TrifluoromethylbenzeneC7H4F3Antimicrobial propertiesPharmaceuticals
1-Trichloromethyl-4-trifluoromethyl-benzeneC7H4Cl3F3Enzyme inhibition; potential anticancer activityDrug development

Q & A

Q. What environmental persistence metrics apply to this compound, and how can they be assessed?

  • Testing Framework : Conduct OECD 301 biodegradation assays and measure logP values (experimental logP = 4.74) to estimate bioaccumulation potential. Use LC-MS/MS to detect degradation products in simulated environmental matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3-Trifluoro-5-(trichloromethyl)benzene
Reactant of Route 2
1,2,3-Trifluoro-5-(trichloromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.